N-(3-aminobutyl)-N,N-dimethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE typically involves the reaction of (3-aminobutyl)dimethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for (3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce reduced amine forms .
Wissenschaftliche Forschungsanwendungen
(3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving amine interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of (3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to amine receptors and enzymes, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Aminomethyl)benzyl]dimethylamine dihydrochloride
- (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride
- (2-Amino-2-methylpropyl)dimethylamine dihydrochloride
Uniqueness
(3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE is unique due to its specific structure and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C6H18Cl2N2 |
---|---|
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
1-N,1-N-dimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(7)4-5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
InChI-Schlüssel |
JKSSNMFOZCQGAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN(C)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.